molecular formula C6H10ClNO B3277897 5-(Chloromethyl)-1-methylpyrrolidin-2-one CAS No. 66769-85-5

5-(Chloromethyl)-1-methylpyrrolidin-2-one

Cat. No. B3277897
CAS RN: 66769-85-5
M. Wt: 147.6 g/mol
InChI Key: KSTOZNWYSSCMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Chloromethylfurfural” is an organic compound with the formula C4H2O(CH2Cl)CHO. It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . “5-(Chloromethyl)meconin” has a linear formula of C11H11ClO4 .


Synthesis Analysis

“5-Chloromethylfurfural” is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid . A new protocol has been developed for chemical processing of spent biomass to obtain “5-(Chloromethyl)furfural” with high selectivity and yields via refluxing in aqueous HCl in the presence of NaCl as a cheap catalyst .


Chemical Reactions Analysis

“5-Chloromethylfurfural” can be reduced to give 5-methylfurfural, and can be hydrolyzed to give hydroxymethylfurfural . There’s also a report on the synthesis of “5-(Chloromethyl)furfural” from high fructose corn syrup (HFCS) using continuous flow processing .

Scientific Research Applications

Organic Synthesis Applications

5-(Chloromethyl)-1-methylpyrrolidin-2-one serves as a versatile intermediate in organic synthesis. For instance, it has been utilized in the Vilsmeier reaction, a method for the chlorination of aldehydes, to yield 5-(chloromethyl)-2-furaldehyde with good efficiency. This process demonstrates its utility in generating functionalized aldehydes from simple precursors (Sanda, Rigal, Delmas, & Gaset, 1992). Additionally, it has been explored for the regenerative creation of hydroperoxides, showcasing its potential in catalytic cycles involving oxygen and hydrogen for substrate oxidation (Patton & Drago, 1993).

Material Science and Catalysis

In materials science, 5-(Chloromethyl)-1-methylpyrrolidin-2-one is instrumental in the development of cationic surfactants for corrosion inhibition, highlighting its significance in protecting carbon steel pipelines in oil and gas applications. The novel cationic surfactants derived from this compound have shown promising results in mitigating corrosion, with studies emphasizing their effectiveness and potential for broad industrial applications (Hegazy, El-Etre, El-Shafaie, & Berry, 2016).

Pharmacology and Drug Delivery

In the realm of pharmacology, while avoiding specific drug use and side effects, 5-(Chloromethyl)-1-methylpyrrolidin-2-one's derivatives are investigated for their potential in creating prodrug systems. These systems aim for selective drug delivery to hypoxic tissues, leveraging the molecule's ability to undergo bioreductive activation. This application underscores its potential in designing more effective and targeted therapeutic strategies (Parveen, Naughton, Whish, & Threadgill, 1999).

Chemical Reactions and Transformations

5-(Chloromethyl)-1-methylpyrrolidin-2-one is also pivotal in facilitating novel chemical reactions, such as the synthesis of aziridines from alkenes, demonstrating its utility in organic transformations. The compound serves as an efficient catalyst in these reactions, offering a pathway to synthesize structurally complex molecules with high yields under solvent-free conditions (Jain, Joseph, & Sain, 2006).

Future Directions

There are ongoing research efforts to develop alternative, renewable, production chains for chemicals and fuels from biomass. Furanic compounds like “5-Chloromethylfurfural” have been widely studied as potential platform molecules upon which chemical biorefineries may be based .

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as 5-(chloromethyl)furfural (cmf), have been used in the synthesis of various pharmaceuticals . This suggests that the compound may interact with a variety of biological targets, depending on its specific application.

Biochemical Pathways

For instance, 5-(Chloromethyl)furfural, a related compound, has been used in the synthesis of the antiulcer drug ranitidine . This suggests that 5-(Chloromethyl)-1-methylpyrrolidin-2-one could potentially be involved in similar biochemical pathways.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s reactivity and stability. Additionally, biological factors, such as the patient’s physiological state and the presence of other drugs, can also influence the compound’s efficacy .

properties

IUPAC Name

5-(chloromethyl)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClNO/c1-8-5(4-7)2-3-6(8)9/h5H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSTOZNWYSSCMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-1-methylpyrrolidin-2-one

CAS RN

66769-85-5
Record name 5-(chloromethyl)-1-methylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-1-methylpyrrolidin-2-one
Reactant of Route 2
5-(Chloromethyl)-1-methylpyrrolidin-2-one
Reactant of Route 3
Reactant of Route 3
5-(Chloromethyl)-1-methylpyrrolidin-2-one
Reactant of Route 4
5-(Chloromethyl)-1-methylpyrrolidin-2-one
Reactant of Route 5
5-(Chloromethyl)-1-methylpyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
5-(Chloromethyl)-1-methylpyrrolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.